A Technical Guide to Yadanzioside P: A Promising Antileukemic Quassinoid Glycoside
A Technical Guide to Yadanzioside P: A Promising Antileukemic Quassinoid Glycoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Yadanzioside P, a naturally occurring quassinoid glycoside, has garnered significant interest within the scientific community for its potent antileukemic properties. Isolated from the seeds of Brucea javanica (L.) Merr., this complex molecule presents a promising scaffold for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the fundamental properties of Yadanzioside P, including its physicochemical characteristics, detailed spectroscopic data, and biological activities. Special emphasis is placed on its potential as a targeted inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, a key player in certain types of acute myeloid leukemia (AML). This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, oncology, and drug discovery.
Physicochemical and Spectroscopic Properties
Yadanzioside P is a colorless amorphous powder with the molecular formula C₃₄H₄₆O₁₆, corresponding to a molecular weight of approximately 710.74 g/mol .[1] Its melting point has been determined to be in the range of 193-198 °C.[1]
Spectroscopic Data
The structural elucidation of Yadanzioside P was primarily achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Physicochemical Properties of Yadanzioside P
| Property | Value | Reference |
| Molecular Formula | C₃₄H₄₆O₁₆ | [1] |
| Molecular Weight | 710.74 g/mol | [1] |
| Appearance | Colorless amorphous powder | [1] |
| Melting Point | 193-198 °C |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Yadanzioside P
Detailed ¹H and ¹³C NMR chemical shift data are not fully available in the public domain at the time of this writing. The original structural elucidation was reported by Sakaki et al. in 1986 in the Chemical & Pharmaceutical Bulletin. Researchers are advised to consult this primary literature for the complete dataset.
Table 3: Mass Spectrometry Data for Yadanzioside P
Biological Activity
Yadanzioside P is primarily recognized for its significant antileukemic activity. It belongs to the quassinoid class of natural products, which are known for their cytotoxic effects against various cancer cell lines.
Antileukemic Activity
Initial studies highlighted the potential of Yadanzioside P as an antileukemic agent, particularly against P-388 lymphocytic leukemia. While specific IC₅₀ values from early studies are not widely reported in recent literature, its classification as an antileukemic compound is well-established.
FLT3 Receptor Inhibition: A Potential Mechanism of Action
More recent computational studies have identified Yadanzioside P as a potential inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. This is particularly relevant for the treatment of Acute Myeloid Leukemia (AML), as mutations in the FLT3 gene are common and associated with a poor prognosis.
In silico molecular docking studies have shown that Yadanzioside P exhibits a strong binding affinity to the FLT3 receptor. One study reported a binding energy of -9.4 kcal/mol, which is lower (indicating a stronger interaction) than that of the established FLT3 inhibitor, gilteritinib (B612023) (-9.1 kcal/mol). This suggests that Yadanzioside P may act as a potent lead compound for the development of novel FLT3 inhibitors.
Experimental Protocols
Isolation of Yadanzioside P from Brucea javanica Seeds
The following is a generalized protocol for the extraction and isolation of quassinoid glycosides like Yadanzioside P from Brucea javanica seeds, based on common phytochemical practices. For the specific, detailed protocol for Yadanzioside P, researchers should refer to the original 1986 publication by Sakaki et al.
FLT3 Receptor Binding and Inhibition
While a specific experimental protocol for testing Yadanzioside P against the FLT3 receptor has not been published, a general approach for assessing the inhibitory activity of a compound against FLT3 would involve a kinase assay.
Signaling Pathways and Logical Relationships
The potential interaction of Yadanzioside P with the FLT3 receptor suggests its involvement in the downstream signaling pathways that are crucial for the proliferation and survival of leukemia cells. A simplified representation of the FLT3 signaling pathway and the proposed point of inhibition by Yadanzioside P is depicted below.
Conclusion and Future Directions
Yadanzioside P stands out as a natural product with significant potential in the field of oncology. Its potent antileukemic activity, coupled with a promising in silico profile as an FLT3 inhibitor, warrants further investigation. Future research should focus on:
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Total Synthesis: The development of a total synthesis route for Yadanzioside P would enable the production of larger quantities for extensive biological evaluation and the generation of novel analogs with improved pharmacological properties.
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In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies are required to elucidate the precise mechanism of action, determine its efficacy in various leukemia models (including those with FLT3 mutations), and assess its pharmacokinetic and toxicological profiles.
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Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of Yadanzioside P analogs will be crucial for identifying the key structural features responsible for its biological activity and for optimizing its potency and selectivity.
This technical guide provides a consolidated overview of the current knowledge on Yadanzioside P. It is intended to facilitate further research and development efforts aimed at harnessing the therapeutic potential of this remarkable natural product in the fight against leukemia.
